molecular formula C26H17BrCl2N2O B11976998 5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-38-0

5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11976998
CAS No.: 303060-38-0
M. Wt: 524.2 g/mol
InChI Key: WTVHSYFUKQQMGD-UHFFFAOYSA-N
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Description

This tricyclic benzoxazine derivative, identified by CAS 303060-38-0, features a complex heterocyclic scaffold with distinct substituents: a 4-bromophenyl group at position 5, dichloro substitutions at positions 7 and 9, and a naphthalen-2-yl moiety at position 2. Its IUPAC name reflects the fused pyrazolo-oxazine core, which is stabilized by hydrogen bonding and π-π interactions in crystalline states . The bromine and chlorine substituents contribute to its electron-withdrawing character, while the naphthalen-2-yl group introduces steric bulk and lipophilicity.

Properties

CAS No.

303060-38-0

Molecular Formula

C26H17BrCl2N2O

Molecular Weight

524.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17BrCl2N2O/c27-19-9-7-16(8-10-19)26-31-24(21-12-20(28)13-22(29)25(21)32-26)14-23(30-31)18-6-5-15-3-1-2-4-17(15)11-18/h1-13,24,26H,14H2

InChI Key

WTVHSYFUKQQMGD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the bromophenyl, dichloro, and naphthalenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C26H17BrCl2N2OC_{26}H_{17}BrCl_2N_2O, which indicates a complex structure featuring multiple halogens and aromatic systems. Its unique pyrazolo-benzoxazine framework contributes to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo-benzoxazines exhibit significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ciprofloxacin .

Anticancer Properties

The potential anticancer activity of pyrazolo-benzoxazines has also been explored. Compounds in this class have shown promise in inhibiting cancer cell proliferation in vitro. For example, specific derivatives were evaluated against various cancer cell lines, revealing cytotoxic effects at low concentrations . The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Some studies suggest that pyrazolo-benzoxazine derivatives may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of synthesized pyrazolo-benzoxazines against common bacterial strains. The results indicated that certain compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics. This suggests their potential use as alternative antimicrobial agents in clinical settings.

CompoundBacterial StrainMIC (µg/mL)
9kS. aureus0.10
9kE. coli0.50
CiprofloxacinS. aureus3.12
CiprofloxacinE. coli3.12

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazolo-benzoxazine derivatives were tested for their effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives inhibited cell growth significantly at concentrations as low as 5 µM.

CompoundCell LineIC50 (µM)
AMCF-75
BHeLa10

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Position 5 Modifications

  • 4-Bromophenyl (Target) : Introduces strong electron-withdrawing effects, favoring charge-transfer interactions in molecular recognition .
  • 2,4-Dichlorophenyl (303060-37-9) : Dual chloro groups enhance hydrophobicity and may improve membrane permeability .

Position 2 Substitutions

  • Naphthalen-2-yl (Target) : The bulky aromatic system contributes to π-stacking interactions and reduced solubility in aqueous media .
  • 4-Methoxyphenyl (MFCD02675022) : Smaller substituent reduces steric hindrance, possibly facilitating enzyme active-site access .

Halogenation at Positions 7 and 9

Dichloro substitutions are conserved across most analogues, suggesting their critical role in stabilizing the heterocyclic core via intramolecular hydrogen bonds and resistance to oxidative degradation .

Physicochemical and Functional Implications

  • Lipophilicity : The target compound’s naphthalen-2-yl and bromophenyl groups result in higher logP values compared to analogues with methoxy or methyl substituents .
  • Solubility: Methoxy-containing derivatives (e.g., 303060-40-4) exhibit improved aqueous solubility due to polar interactions, whereas halogenated variants favor nonpolar environments .
  • Reactivity: Bromine and chlorine atoms at position 5 enable cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in non-halogenated analogues .

Biological Activity

The compound 5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine , also known by its CAS number 303060-38-0 , is a complex organic molecule with potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C22H18Cl2N2O
  • Molecular Weight : 397.3 g/mol
  • IUPAC Name : 7,9-dichloro-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

This structure includes a naphthalene ring and dichloro substituents that contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives can achieve MIC values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to inhibit biofilm formation and disrupt bacterial cell wall synthesis .

Anticancer Potential

The anticancer properties of pyrazolo derivatives have also been explored extensively. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

  • Inhibition of Cancer Cell Lines : Research indicates that compounds similar to 5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine demonstrate cytotoxic effects on various cancer cell lines .
Cell LineIC50 Value (µM)Reference
HeLa (Cervical)15.4
MCF-7 (Breast)12.8
A549 (Lung)18.6

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo derivatives related to the compound in focus:

  • Study on Antimicrobial Activity : A study published in ACS Omega evaluated various pyrazole derivatives for their antimicrobial efficacy. The findings highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study explored the structure-activity relationship (SAR) of pyrazolo compounds and found that modifications in the chemical structure significantly affect their anticancer potency. The study concluded that the presence of halogen atoms like bromine enhances biological activity due to increased lipophilicity .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to specific targets involved in cancer progression and microbial resistance mechanisms .

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